molecular formula C10H14N2 B044071 3-(Pyrrolidin-1-yl)aniline CAS No. 115833-93-7

3-(Pyrrolidin-1-yl)aniline

Cat. No. B044071
M. Wt: 162.23 g/mol
InChI Key: DNPBFTQZONVQDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 3-(Pyrrolidin-1-yl)aniline, often involves catalytic reactions and multicomponent processes. For instance, a diastereoselective synthesis approach using Yb(OTf)₃ catalysis enables the formation of pyrrolidines with high diastereoselectivity, showcasing the importance of catalytic conditions in the synthesis of such compounds (Carson & Kerr, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Pyrrolidin-1-yl)aniline, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, has been elucidated through crystallography, revealing planar backbones and specific dihedral angles that influence their chemical reactivity and physical properties (Su et al., 2013).

Chemical Reactions and Properties

3-(Pyrrolidin-1-yl)aniline and its derivatives participate in various chemical reactions, underlining their versatility. For example, the docking and QSAR studies on pyrrolo[2,1-f][1,2,4]triazin-4-yloxy aniline derivatives as kinase inhibitors highlight the compound's utility in designing bioactive molecules (Caballero et al., 2011).

Physical Properties Analysis

The physical properties of 3-(Pyrrolidin-1-yl)aniline derivatives, such as copolymers of aniline and pyrrole, have been extensively studied. These investigations reveal the amorphous nature of the copolymers, distinguishing them from their homopolymers and underscoring the impact of molecular structure on material properties (Mavundla et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-(Pyrrolidin-1-yl)aniline and its derivatives can be influenced by substituents and reaction conditions. The study on the synthesis of 3,4-disubstituted pyrrolidine derivatives via a three-component 1,3-dipolar cycloaddition reaction emphasizes the role of azomethine ylides in constructing complex molecules, showcasing the synthetic versatility of pyrrolidine derivatives (Liang, 2012).

Scientific Research Applications

  • Scientific Field: Drug Discovery

    • Application Summary : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Organic Chemistry

    • Application Summary : The ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green additive in a green solvent is reported .
    • Methods of Application : Citric acid catalyzed the reaction efficiently without the need for any other harmful organic reagents . The utilization of ultrasound irradiation makes this method potentially very useful, fast, clean and convenient .
    • Results or Outcomes : Clean reaction profile, easy work-up procedure, excellent yields and short reaction times are some remarkable features of this method .
  • Scientific Field: Pharmacokinetics

    • Application Summary : Pyrrolidine derivatives are used in pharmacokinetics, which is the study of how an organism affects a drug .
    • Methods of Application : The design of new molecules starts by studying the binding conformation of bicyclic sulfonamide . This showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Anticonvulsant and Antinociceptive Activity

    • Application Summary : Pyrrolidine derivatives are used in the synthesis of anticonvulsant and antinociceptive drugs .
    • Methods of Application : Synthesis of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides .
    • Results or Outcomes : The synthesized compounds showed promising anticonvulsant and antinociceptive activity .
  • Scientific Field: Pharmacokinetics

    • Application Summary : Pyrrolidine derivatives are used in pharmacokinetics, which is the study of how an organism affects a drug .
    • Methods of Application : The design of new molecules starts by studying the binding conformation of bicyclic sulfonamide . This showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Anticonvulsant and Antinociceptive Activity

    • Application Summary : Pyrrolidine derivatives are used in the synthesis of anticonvulsant and antinociceptive drugs .
    • Methods of Application : Synthesis of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides .
    • Results or Outcomes : The synthesized compounds showed promising anticonvulsant and antinociceptive activity .

Safety And Hazards

“3-(Pyrrolidin-1-yl)aniline” is considered hazardous. It has hazard statements H302, H312, H314, H332, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPBFTQZONVQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363999
Record name 3-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)aniline

CAS RN

115833-93-7
Record name 3-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YM Poronik, F Ambicki, SM Tseng… - The Journal of …, 2020 - ACS Publications
Readily available phenylene-1,3-diamines can be converted into unprecedented analogues of rhodamine and malachite green possessing a central eight-membered ring in three steps…
Number of citations: 7 pubs.acs.org
A Zhu, W Zhan, Z Liang, Y Yoon, H Yang… - Journal of medicinal …, 2010 - ACS Publications
The CXC chemokine receptor type 4 (CXCR4)/stromal cell derived factor-1 (SDF-1 or CXCL12) interaction and the resulting cell signaling cascade play a key role in metastasis and …
Number of citations: 68 pubs.acs.org
Y Li, W Lin, SC Chai, J Wu, K Annu… - Journal of Medicinal …, 2022 - ACS Publications
The pregnane X receptor (PXR) is a key regulator of drug metabolism. Many drugs bind to and activate PXR, causing adverse drug responses. This suggests that PXR inhibitors have …
Number of citations: 3 pubs.acs.org
B Cui, Y Wang, Z Zhao, L Fan, Y Jiao, H Li… - European Journal of …, 2023 - Elsevier
Spleen tyrosine kinase (Syk) is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells. Syk plays a key role in the B cell receptor (BCR) …
Number of citations: 1 www.sciencedirect.com

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